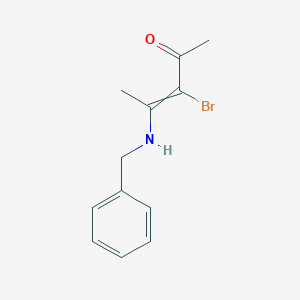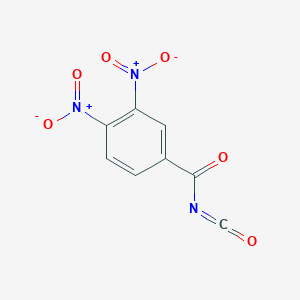
3,4-Dinitrobenzoyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dinitrobenzoyl isocyanate is an organic compound characterized by the presence of both nitro and isocyanate functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dinitrobenzoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dinitrobenzoyl chloride with potassium cyanate in an organic solvent such as acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the use of ammonium thiocyanate and 3,4-dinitrobenzoyl chloride in the presence of a phase transfer catalyst like tetrabutylammonium bromide. This reaction also requires refluxing in an organic solvent to achieve the desired product .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves the phosgene process. This method, while efficient, poses significant safety and environmental concerns due to the toxicity of phosgene. As a result, non-phosgene methods are being explored, such as the thermal decomposition of carbamates derived from nitro-amino compounds .
Chemical Reactions Analysis
Types of Reactions
3,4-Dinitrobenzoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization: It can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbon dioxide and amines.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
3,4-Dinitrobenzoyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the production of polyurethanes and other polymers.
Analytical Chemistry: Employed in the derivatization of compounds for analysis by techniques such as nuclear magnetic resonance spectroscopy.
Biomedical Research: Investigated for its potential use in drug development and as a reagent in biochemical assays.
Mechanism of Action
The reactivity of 3,4-Dinitrobenzoyl isocyanate is primarily due to the presence of the isocyanate group, which can readily react with nucleophiles. The nitro groups on the benzene ring increase the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Toluene Diisocyanate: Commonly used in the production of polyurethanes.
Methylenediphenyl Diisocyanate: Another widely used isocyanate in the polyurethane industry.
Hexamethylene Diisocyanate: Used in the production of non-yellowing polyurethanes.
Uniqueness
3,4-Dinitrobenzoyl isocyanate is unique due to the presence of both nitro and isocyanate groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
651731-84-9 |
|---|---|
Molecular Formula |
C8H3N3O6 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
3,4-dinitrobenzoyl isocyanate |
InChI |
InChI=1S/C8H3N3O6/c12-4-9-8(13)5-1-2-6(10(14)15)7(3-5)11(16)17/h1-3H |
InChI Key |
IEZSKAPOLHTVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N=C=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


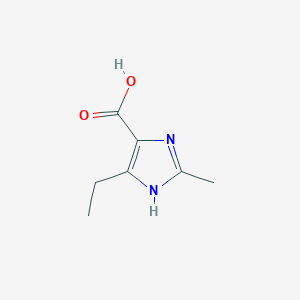
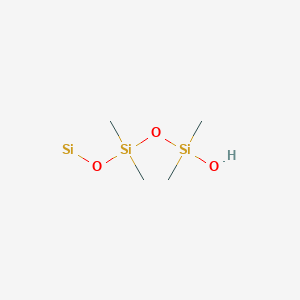
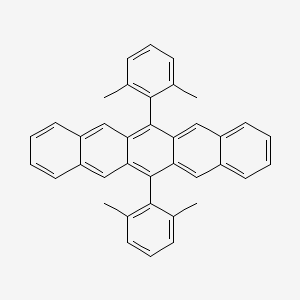
![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)

![3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
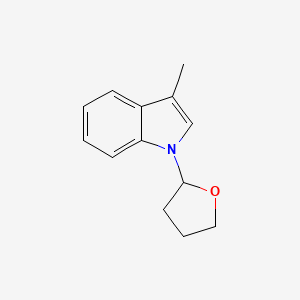
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane](/img/structure/B12533028.png)
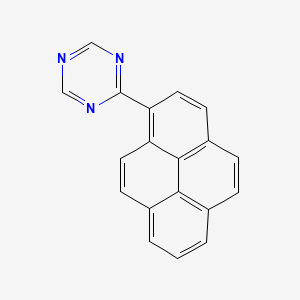
![Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate](/img/structure/B12533044.png)
![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12533045.png)

